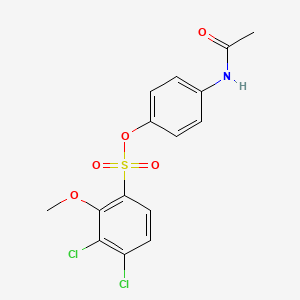

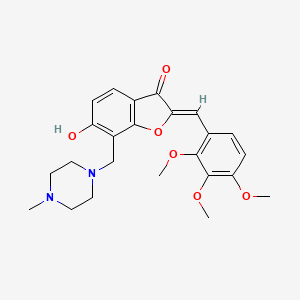

4-(1,2,3,4-Tetrahydroisoquinolin-6-yloxymethyl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

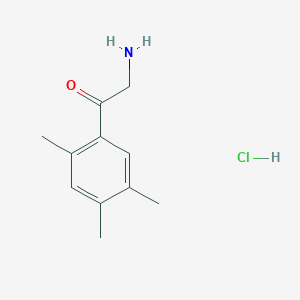

This compound, also known as 4-[(1,2,3,4-tetrahydroisoquinolin-6-yloxy)methyl]-1lambda6-thiane-1,1-dione; trifluoroacetic acid, has a CAS Number of 2243512-47-0 . It has a molecular weight of 409.43 . The IUPAC name is 4-((((1,2,3,4-tetrahydroisoquinolin-6-yl)oxy)methyl)tetrahydro-2H-thiopyran 1,1-dioxide 2,2,2-trifluoroacetate .

The salt data is OC(=O)C(F)(F)F . For more detailed physical and chemical properties, it’s recommended to refer to the Material Safety Data Sheet (MSDS) or other specialized resources.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

- Heterocyclic N-Oxides Rearrangement: Trifluoroacetic anhydride has been identified as a mild reagent for rearranging heterocyclic N-oxides to their corresponding nuclear oxygenated heterocycles, demonstrating the utility of trifluoroacetic acid derivatives in synthesizing complex organic structures (H. Daeniker & J. Druey, 1958).

- Synthesis of Hydrogenated Thiazoloisoquinolines: The synthesis of dihydro- and tetrahydro-thiazoloisoquinolines from 3,4-dihydroisoquinoline derivatives underlines the role of sulfur-containing reagents and conditions conducive to cyclization and substitution reactions, showcasing the chemical versatility of isoquinoline derivatives (M. Rozwadowska & A. Sulima, 2001).

Medicinal Chemistry and Biological Applications

- Local Anesthetic Activity and Acute Toxicity Evaluation: A study on the synthesis and evaluation of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives revealed their high local anesthetic activity and provided insights into their acute toxicity and structure-toxicity relationship. This research highlights the potential therapeutic applications of tetrahydroisoquinoline derivatives and the importance of modifying these compounds to reduce toxicity while enhancing therapeutic efficacy (A. Azamatov et al., 2023).

Catalysis and Synthetic Methodologies

- Asymmetric Synthesis: The direct synthesis of optically active 1,2,3,4-tetrahydroisoquinolines via asymmetric hydrogenation of isoquinolinium salts catalyzed by chiral iridium complexes has been reported, showcasing the application of these compounds in enantioselective synthesis and their potential in producing chiral drug intermediates (Atsuhiro Iimuro et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

4-(1,2,3,4-tetrahydroisoquinolin-6-yloxymethyl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S.C2HF3O2/c17-20(18)7-4-12(5-8-20)11-19-15-2-1-14-10-16-6-3-13(14)9-15;3-2(4,5)1(6)7/h1-2,9,12,16H,3-8,10-11H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPAKCPQJLFBPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1COC2=CC3=C(CNCC3)C=C2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

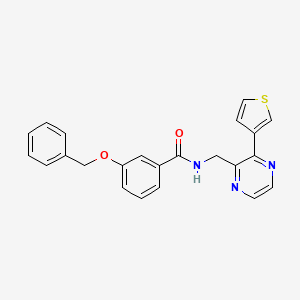

![2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2782529.png)

![N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2782531.png)

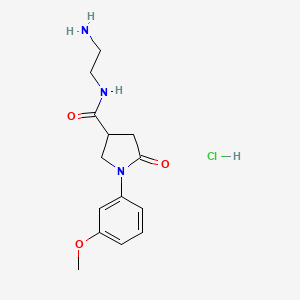

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2782532.png)

![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride](/img/structure/B2782533.png)

![N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2782534.png)

![ethyl 2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2782535.png)